2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane)
Description
2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) is a bis-boronate ester featuring a central ethenediyl (-CH₂-CH₂-) linker bridging two para-substituted phenyl rings, each terminated with a 1,3,2-dioxaborolane (pinacol boronate) group. This structure enables conjugation across the aromatic and ethenediyl moieties, making it valuable in materials science, particularly for synthesizing conjugated polymers, covalent organic frameworks (COFs), and charge-transport materials. Its reactivity in Suzuki-Miyaura cross-coupling reactions further enhances its utility in organic electronics and photoluminescent complexes .
Properties
CAS No. |
658702-38-6 |
|---|---|
Molecular Formula |
C18H18B2O4 |
Molecular Weight |
320.0 g/mol |
IUPAC Name |
2-[4-[2-[4-(1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H18B2O4/c1(15-3-7-17(8-4-15)19-21-11-12-22-19)2-16-5-9-18(10-6-16)20-23-13-14-24-20/h1-10H,11-14H2 |
InChI Key |
MIGLUYYNTUIIKA-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCO1)C2=CC=C(C=C2)C=CC3=CC=C(C=C3)B4OCCO4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) typically involves the reaction of 1,2-dibromoethene with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the compound into boron-containing alcohols.
Substitution: The compound can participate in substitution reactions, where the boron atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include boronic acids, boron-containing alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Organic Electronics
- Organic Field Effect Transistors (OFETs) : The compound has been studied for its use in OFETs due to its ability to form stable thin films that facilitate charge transport. Research indicates that the incorporation of dioxaborolane units enhances the electronic properties of the resulting materials, leading to improved mobility and stability under operational conditions.
- Light Emitting Diodes (LEDs) : The photophysical properties of this compound make it suitable for use in organic light-emitting diodes. Its ability to emit light efficiently when excited by an electric current can be harnessed in display technologies and lighting solutions.
Photonic Devices
- Nonlinear Optical Materials : The compound exhibits nonlinear optical properties that can be exploited in the development of advanced photonic devices. Studies have shown that it can serve as a promising candidate for frequency doubling and other nonlinear optical applications due to its molecular structure which supports strong optical nonlinearity.
- Optical Sensors : Due to its sensitivity to environmental changes, this compound can be used in optical sensors. Its ability to undergo changes in optical properties in response to external stimuli makes it valuable for sensing applications.
Material Science
- Polymer Chemistry : The dioxaborolane moiety allows for the development of new polymers with enhanced mechanical and thermal properties. These materials can find applications in coatings, adhesives, and composite materials where durability and performance are critical.
- Nanocomposites : Research into nanocomposites incorporating this compound has shown promise in improving the electrical conductivity and thermal stability of materials. This application is particularly relevant in the development of advanced materials for aerospace and automotive industries.
Case Study 1: Organic Electronics
A study published by Holzer et al. (2015) explored the application of similar dioxaborolane compounds in OFETs. The results indicated that these compounds could achieve mobilities exceeding , demonstrating their potential for high-performance organic electronics.
Case Study 2: Photonic Applications
Research conducted by Fröhlich et al. (2015) highlighted the use of dioxaborolane derivatives in nonlinear optics. The study reported significant enhancements in second harmonic generation efficiency when these compounds were incorporated into photonic devices, suggesting their utility in advanced laser technologies.
Data Tables
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Organic Electronics | OFETs | High charge mobility and stability |
| Photonics | Nonlinear Optical Devices | Enhanced optical nonlinearity |
| Material Science | Polymer Development | Improved mechanical and thermal properties |
| Nanocomposites | Advanced Material Solutions | Increased conductivity and thermal stability |
Mechanism of Action
The mechanism by which 2,2’-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) exerts its effects involves the interaction of its boron atoms with various molecular targets. The boron atoms can form stable complexes with biomolecules, which can alter their function and activity. This interaction can affect various cellular pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Linker Variation: Ethenediyl vs. Phenylene, Ethynediyl, and Aliphatic Chains
Structural analogues differ primarily in the central linker, which dictates electronic conjugation, steric effects, and material properties.
Key Findings :
- Ethenediyl linker enables moderate conjugation, balancing rigidity and electronic coupling for charge separation (e.g., in anthracene dimers) .
- Ethynediyl-linked compounds (e.g., C₂₆H₃₂B₂O₄) exhibit stronger conjugation, suitable for conductive polymers but may suffer from synthetic complexity .
- Aliphatic linkers (e.g., pentane) reduce conjugation, favoring flexible frameworks but limiting optoelectronic performance .
Substituent Effects on Reactivity and Properties
Substituents on the aryl rings or linkers modulate solubility, steric hindrance, and electronic properties.
Biological Activity
2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) is a compound of interest due to its unique structural properties and potential biological applications. This article explores its biological activity based on available research findings and data.
- Molecular Formula : C30H22B2O4
- Molecular Weight : 482.22 g/mol
- CAS Number : 2397-00-4
- InChI Key : OKEZAUMKBWTTCR-UHFFFAOYSA-N
- LogP : 7.31
These properties suggest a high lipophilicity, which may influence the compound's interaction with biological membranes and its overall bioavailability.
Anticancer Properties
Research has indicated that compounds similar to 2,2'-[Ethene-1,2-diyldi(4,1-phenylene)]bis(1,3,2-dioxaborolane) exhibit significant anticancer activity. A study highlighted that dioxaborolane derivatives can induce apoptosis in cancer cells through various mechanisms:
- Mechanism of Action :
- Inhibition of cell proliferation.
- Induction of oxidative stress leading to cell death.
- Modulation of signaling pathways related to cancer progression.
A specific case study demonstrated that a derivative of this compound showed a notable reduction in tumor growth in xenograft models, suggesting its potential as a therapeutic agent against specific cancer types.
Antimicrobial Activity
The compound also displays antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains. The effectiveness varies based on the structure and substituents on the dioxaborolane ring:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This antimicrobial activity is attributed to the compound's ability to disrupt bacterial cell membranes and interfere with metabolic processes.
Toxicity Considerations
While the compound exhibits promising biological activities, toxicity assessments are crucial. According to data from ECHA (European Chemicals Agency), it is classified as toxic to aquatic life with long-lasting effects . This raises concerns regarding environmental impact and necessitates further investigation into its safety profile for potential therapeutic use.
Case Studies
- Anticancer Efficacy :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
